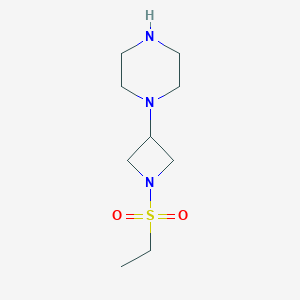
1-(1-(Ethylsulfonyl)azetidin-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Ethylsulfonyl)azetidin-3-yl)piperazine is a chemical compound with the molecular formula C9H19N3O2S and a molecular weight of 233.33 g/mol It is a piperazine derivative, which is a class of compounds known for their diverse pharmacological properties
Preparation Methods
The synthesis of 1-(1-(Ethylsulfonyl)azetidin-3-yl)piperazine typically involves the reaction of piperazine with an ethylsulfonyl-substituted azetidine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or under reflux conditions . Industrial production methods may involve bulk manufacturing processes, where the compound is synthesized in large quantities using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(1-(Ethylsulfonyl)azetidin-3-yl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce secondary amines.
Scientific Research Applications
1-(1-(Ethylsulfonyl)azetidin-3-yl)piperazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 1-(1-(Ethylsulfonyl)azetidin-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-(1-(Ethylsulfonyl)azetidin-3-yl)piperazine can be compared with other similar compounds, such as:
1-(1-(Methylsulfonyl)azetidin-3-yl)piperazine: This compound has a methylsulfonyl group instead of an ethylsulfonyl group, which may result in different chemical and biological properties.
1-(1-(Propylsulfonyl)azetidin-3-yl)piperazine:
1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine: This compound has a butylsulfonyl group, which may influence its solubility and interaction with biological targets
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H19N3O2S |
|---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
1-(1-ethylsulfonylazetidin-3-yl)piperazine |
InChI |
InChI=1S/C9H19N3O2S/c1-2-15(13,14)12-7-9(8-12)11-5-3-10-4-6-11/h9-10H,2-8H2,1H3 |
InChI Key |
KBVDFJLSIBZHEE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CC(C1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















